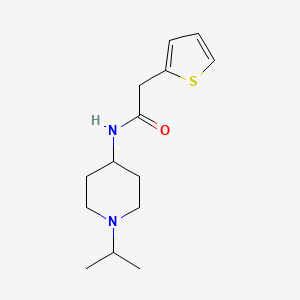![molecular formula C23H15N3O10 B4982990 bis[2-(4-nitrophenyl)-2-oxoethyl] 2,6-pyridinedicarboxylate](/img/structure/B4982990.png)
bis[2-(4-nitrophenyl)-2-oxoethyl] 2,6-pyridinedicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[2-(4-nitrophenyl)-2-oxoethyl] 2,6-pyridinedicarboxylate, also known as BNPPD, is a chemical compound with potential applications in scientific research. It is a member of the pyridine-based ligands family and has been studied extensively for its potential use as a fluorescent probe for metal ions.
作用机制
The mechanism of action of bis[2-(4-nitrophenyl)-2-oxoethyl] 2,6-pyridinedicarboxylate involves the formation of a complex with copper ions, which leads to a change in the fluorescence properties of the compound. The complex formation results in a red shift in the emission wavelength and an increase in the fluorescence intensity. This change in fluorescence properties can be used to detect and quantify the presence of copper ions in biological systems.
Biochemical and Physiological Effects:
bis[2-(4-nitrophenyl)-2-oxoethyl] 2,6-pyridinedicarboxylate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells and tissues at low concentrations, making it a promising tool for in vitro and in vivo applications.
实验室实验的优点和局限性
One of the main advantages of bis[2-(4-nitrophenyl)-2-oxoethyl] 2,6-pyridinedicarboxylate is its high selectivity and sensitivity towards copper ions. It is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of bis[2-(4-nitrophenyl)-2-oxoethyl] 2,6-pyridinedicarboxylate is its limited ability to detect other metal ions, which may limit its applications in certain biological systems.
未来方向
There are several future directions for the use of bis[2-(4-nitrophenyl)-2-oxoethyl] 2,6-pyridinedicarboxylate in scientific research. One potential direction is the development of new fluorescent probes based on bis[2-(4-nitrophenyl)-2-oxoethyl] 2,6-pyridinedicarboxylate for the detection of other metal ions. Another direction is the use of bis[2-(4-nitrophenyl)-2-oxoethyl] 2,6-pyridinedicarboxylate in imaging and tracking metal ions in living cells and tissues. Additionally, the potential use of bis[2-(4-nitrophenyl)-2-oxoethyl] 2,6-pyridinedicarboxylate in the diagnosis and treatment of diseases related to copper metabolism, such as Wilson's disease, warrants further investigation.
合成方法
The synthesis of bis[2-(4-nitrophenyl)-2-oxoethyl] 2,6-pyridinedicarboxylate is a multi-step process that involves the reaction of 2,6-pyridinedicarboxylic acid with ethyl chloroformate, followed by the reaction with 4-nitrophenylhydrazine. The resulting compound is then reacted with 2-aminoethanol to produce bis[2-(4-nitrophenyl)-2-oxoethyl] 2,6-pyridinedicarboxylate. The purity and yield of bis[2-(4-nitrophenyl)-2-oxoethyl] 2,6-pyridinedicarboxylate can be improved by recrystallization and column chromatography.
科学研究应用
Bis[2-(4-nitrophenyl)-2-oxoethyl] 2,6-pyridinedicarboxylate has been studied for its potential use as a fluorescent probe for metal ions, particularly copper ions. It has been shown to exhibit high selectivity and sensitivity towards copper ions, making it a promising tool for detecting and monitoring copper ions in biological systems. bis[2-(4-nitrophenyl)-2-oxoethyl] 2,6-pyridinedicarboxylate has also been studied for its potential use in imaging and tracking metal ions in living cells and tissues.
属性
IUPAC Name |
bis[2-(4-nitrophenyl)-2-oxoethyl] pyridine-2,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O10/c27-20(14-4-8-16(9-5-14)25(31)32)12-35-22(29)18-2-1-3-19(24-18)23(30)36-13-21(28)15-6-10-17(11-7-15)26(33)34/h1-11H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBGWROTPWDXQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methoxyphenyl)-2-[2-(2-naphthyloxy)propanoyl]hydrazinecarboxamide](/img/structure/B4982908.png)

![1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine](/img/structure/B4982931.png)
![2-{[2-nitro-5-(1-piperidinyl)phenyl]amino}ethanol](/img/structure/B4982939.png)

![2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4982942.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B4982951.png)

![3-bromo-5-phenyl-N-(2-thienylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4982961.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4982966.png)
![N-(4-ethoxyphenyl)-7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B4982969.png)
![2-[4-(3-methoxyphenoxy)butoxy]-1,3-dimethylbenzene](/img/structure/B4982982.png)

![1,8-dibromo-17-(2-naphthyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4982985.png)